2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol
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Overview
Description
2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol is a complex organic compound with the molecular formula C32H42N4O2 and a molecular weight of 514.7 g/mol . This compound is characterized by its azo groups, which are functional groups containing a nitrogen-nitrogen double bond, and its phenyl rings substituted with dodecyl and xylyl groups . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol typically involves the diazotization of aromatic amines followed by azo coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: Aromatic amines such as 4-dodecylaniline and 2,4-dimethylaniline are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Azo Coupling: The diazonium salts are then coupled with resorcinol under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Dodecylphenyl)azo]-4-(2,4-dimethylphenylazo)resorcinol
- 2-[(4-Dodecylphenyl)azo]-4-(2,4-diethylphenylazo)resorcinol
- 2-[(4-Dodecylphenyl)azo]-4-(2,4-dipropylphenylazo)resorcinol
Uniqueness
2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions and stability.
Properties
CAS No. |
68310-04-3 |
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Molecular Formula |
C32H42N4O2 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
6-[(2,4-dimethylphenyl)hydrazinylidene]-2-[(4-dodecylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C32H42N4O2/c1-4-5-6-7-8-9-10-11-12-13-14-26-16-18-27(19-17-26)33-36-31-30(37)22-21-29(32(31)38)35-34-28-20-15-24(2)23-25(28)3/h15-23,33-34H,4-14H2,1-3H3 |
InChI Key |
RNYLPFLJEGTSBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=C(C=C(C=C3)C)C)C2=O |
Origin of Product |
United States |
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